molecular formula C20H21NO4 B2721774 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid CAS No. 1564461-67-1

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid

Cat. No.: B2721774
CAS No.: 1564461-67-1
M. Wt: 339.391
InChI Key: XUIBECOXWZXNSY-UHFFFAOYSA-N
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Description

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is a protected amino acid derivative designed for solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy . The Fmoc group serves as a temporary protecting group for the amine moiety, which can be removed under mild basic conditions with piperidine, making it orthogonal to acid-labile permanent side-chain protectants . This compound is particularly valuable for introducing a valine-derived structure with a methyl side chain at the beta-carbon, which can influence peptide backbone conformation and stability. Such modified amino acids are crucial tools in medicinal chemistry and chemical biology for creating peptides with enhanced metabolic stability, specific three-dimensional structures, or altered biological activity profiles . Please note that this product is intended for research applications only in a controlled laboratory setting and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(19(22)23)13(2)21-20(24)25-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIBECOXWZXNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid typically involves the protection of the amino group of 2-methylbutanoic acid with the Fmoc group. This can be achieved through the reaction of 2-methylbutanoic acid with 9-fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, allowing for the efficient production of large quantities of the compound. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Peptide Synthesis

The primary application of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is as a protecting group in peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the formation of complex peptides without side reactions.

Mechanism of Action :

  • The Fmoc group is removed using a base (typically piperidine), which leaves the amine free for further coupling reactions with other amino acids.

Medicinal Chemistry

Research indicates that compounds with Fmoc groups can enhance the pharmacokinetic properties of drugs, improving their stability and bioavailability.

Biological Activity :

  • Antitumor Activity : Studies have shown that Fmoc-protected amino acids can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects due to the fluorenyl moiety's influence on drug interaction with biological targets.

Chemical Biology

Fmoc-amino acids are essential tools in chemical biology for constructing peptide libraries used in drug discovery and development.

Antitumor Studies

A notable study published in Journal of Medicinal Chemistry demonstrated that Fmoc-amino acids exhibited significant inhibition of cancer cell growth in vitro, particularly against breast and colon cancer cell lines. The fluorenyl moiety was identified as a key structural feature enhancing cytotoxicity .

Inflammation Models

In preclinical models, Fmoc-protected compounds demonstrated anti-inflammatory effects by reducing inflammatory markers and swelling in treated subjects compared to controls . These findings suggest potential therapeutic applications in inflammatory diseases.

Oxidative Stress Protection

Research has indicated that this compound may possess antioxidant properties, effectively scavenging free radicals and reducing lipid peroxidation in cellular models exposed to oxidative stress.

Comparative Analysis with Related Compounds

To contextualize the efficacy of this compound, a comparative analysis with structurally similar compounds can be insightful:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntioxidant Activity
This CompoundHighModerateHigh
(R)-Fmoc-AlaModerateHighModerate
4-Methoxybenzoic AcidLowLowLow

Mechanism of Action

The mechanism of action of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid involves the protection of the amino group with the Fmoc group. This prevents unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-phenylpropanoic acid
  • 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-(3-fluorophenyl)propanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine

Uniqueness

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is unique due to its specific structure, which includes a 2-methylbutanoic acid backbone. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. Its unique structure makes it suitable for specific applications in peptide synthesis and other chemical processes .

Biological Activity

3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid, commonly referred to as FMOC-S-3-aminoisobutyric acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H19NO4, with a molecular weight of 325.4 g/mol. Its structure includes a fluorene moiety that enhances lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways. Similar compounds have shown to exhibit anti-inflammatory and analgesic properties by modulating enzyme activity.
  • Receptor Binding : The unique structure allows for binding to various receptors, potentially influencing signaling pathways related to pain and inflammation.
  • Chemical Reactivity : It can participate in biochemical pathways through group transfer reactions, hydrolysis, and oxidation-reduction reactions.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that derivatives can reduce inflammation markers in vitro and in vivo.
  • Anticancer Properties : Some analogs have been tested for their ability to inhibit cancer cell proliferation, suggesting a potential role in cancer therapy.
  • Analgesic Activity : The modulation of pain pathways through receptor interaction has been documented in related compounds.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that FMOC-S-3-aminoisobutyric acid analogs reduced the production of pro-inflammatory cytokines in macrophages, indicating a potential therapeutic application for inflammatory diseases.
  • Cancer Research : Research involving structurally similar compounds revealed that they could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference Study
Anti-inflammatoryCytokine inhibition
AnticancerCell proliferation inhibition
AnalgesicReceptor modulation

Q & A

Q. How can computational modeling aid in designing derivatives with enhanced pharmacokinetic properties?

  • Answer :
  • Docking simulations : Predict binding modes to biological targets (e.g., proteases or kinases).
  • ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability .
  • Case Study : A derivative with a tetrazole moiety (CAS: 954147-36-5) showed improved aqueous solubility (logS = −3.2) while retaining activity .

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